

# Application Notes: Preclinical Evaluation of Bempedoic Acid in Animal Models of Atherosclerosis

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## Compound of Interest

Compound Name: *Bempedoic Acid*

Cat. No.: *B1667928*

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## Introduction

**Bempedoic acid** is a first-in-class, oral, small-molecule inhibitor of ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2] It is a prodrug that undergoes liver-specific activation to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[3][4] This liver specificity is a key feature, as ACSVL1 is not expressed in skeletal muscle, potentially avoiding the muscle-related side effects associated with statins.[4] The primary therapeutic effect of **bempedoic acid** is the reduction of low-density lipoprotein cholesterol (LDL-C).[3] Inhibition of ACLY in the liver decreases cholesterol synthesis, leading to the upregulation of LDL receptors and increased clearance of LDL-C from circulation.[1][3] Preclinical studies have also suggested a secondary mechanism involving the activation of AMP-activated protein kinase (AMPK), which can further modulate lipid and glucose metabolism and inflammation.[5][6]

## Choice of Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-atherosclerotic therapies. Genetically modified rodent and large animal models that develop hypercholesterolemia and atherosclerotic lesions are commonly used.

- **Low-Density Lipoprotein Receptor-Deficient (Ldlr<sup>-/-</sup>) Mice:** These mice lack the LDL receptor and, when fed a high-fat, high-cholesterol diet, develop robust hypercholesterolemia and

atherosclerotic plaques, mimicking key aspects of human familial hypercholesterolemia.[7][8] They are a well-established model for studying lipid-lowering therapies.[9]

- **Apolipoprotein E-Deficient (ApoE<sup>-/-</sup>) Mice:** ApoE is crucial for the clearance of remnant lipoproteins. Its absence leads to spontaneous hypercholesterolemia and the development of atherosclerotic lesions that progress from fatty streaks to complex plaques, even on a standard chow diet.[9][10]
- **LDLR-Deficient Miniature Pigs:** Large animal models, such as Yucatan miniature pigs with genetic LDLR deficiency, offer a closer approximation to human physiology in terms of lipoprotein metabolism and cardiovascular anatomy.[11] These models are valuable for long-term studies on the development of coronary and aortic atherosclerosis.[8][11]

## Data Presentation

The therapeutic effects of **bempedoic acid** have been quantified in various preclinical models. The following tables summarize key findings on its impact on plasma lipids and the attenuation of atherosclerosis.

Table 1: Effects of **Bempedoic Acid** on Plasma Lipids in Animal Models

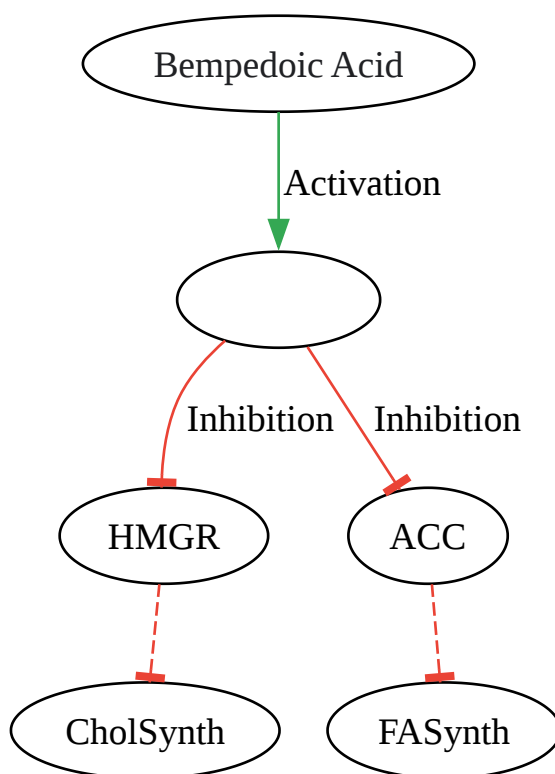
| Animal Model             | Diet                       | Dose          | Duration | % Change in Total Cholesterol | % Change in Triglycerides | Citation |
|--------------------------|----------------------------|---------------|----------|-------------------------------|---------------------------|----------|
| Ldlr <sup>-/-</sup> Mice | High-Fat, High-Cholesterol | 30 mg/kg/day  | 12 weeks | Up to -50%                    | Up to -64%                | [7]      |
| ApoE <sup>-/-</sup> Mice | High-Fat                   | Not Specified | 12 weeks | -18%                          | Not Reported              | [11]     |
| LDLR <sup>+/-</sup> Pigs | High-Fat, High-Cholesterol | Not Specified | 160 days | -40%                          | Not Reported              | [12]     |

Table 2: Effects of **Bempedoic Acid** on Atherosclerosis in Animal Models

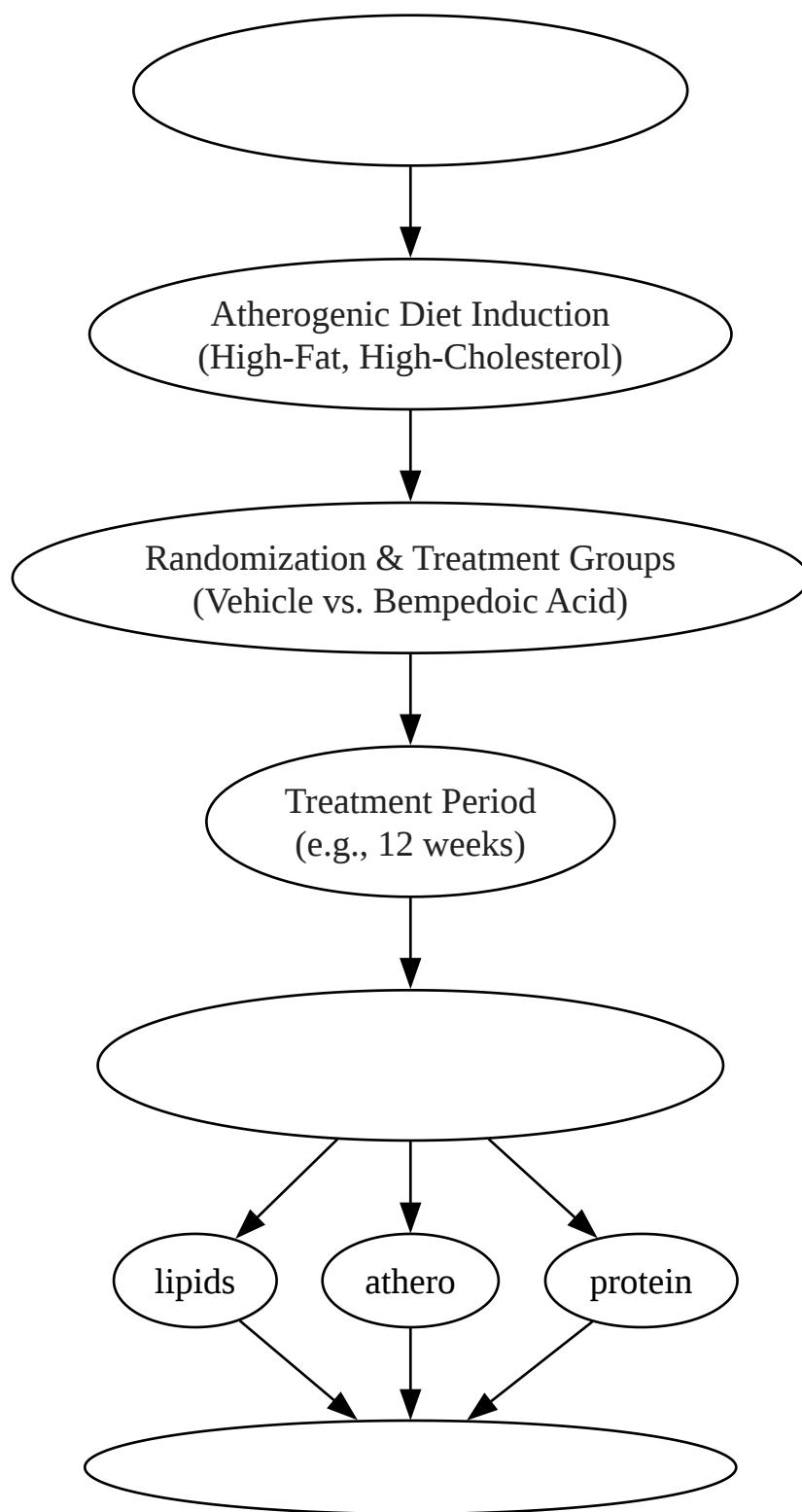
| Animal Model           | Diet                       | Dose          | Duration | Method of Analysis         | % Reduction in Lesion Area | Citation |
|------------------------|----------------------------|---------------|----------|----------------------------|----------------------------|----------|
| Ldlr-/- Mice           | High-Fat, High-Cholesterol | 30 mg/kg/day  | 12 weeks | Aortic Sinus (Oil Red O)   | 44%                        | [7][13]  |
| ApoE-/- Mice           | High-Fat                   | Not Specified | 12 weeks | Aortic Sinus               | 21%                        | [11]     |
| LDLR+/- & LDLR-/- Pigs | High-Fat, High-Cholesterol | Not Specified | 160 days | Aortic & Coronary Arteries | Attenuated Development     | [11]     |

## Signaling Pathways and Experimental Workflow Visualization

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## Experimental Protocols

### Protocol 1: Atherosclerosis Induction and **Bempedoic Acid** Treatment in Ldlr<sup>-/-</sup> Mice

- Animal Model: Male Ldlr<sup>-/-</sup> mice, 6-8 weeks of age.
- Acclimation: House mice for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
- Atherogenic Diet: Switch all mice to a high-fat, high-cholesterol (HFHC) diet (e.g., 42% kcal from fat, 0.2% cholesterol) to induce hypercholesterolemia and atherosclerosis.<sup>[7][13]</sup>
- Treatment Groups: After 2-4 weeks of diet induction, randomly assign mice to treatment groups:
  - Vehicle Control: HFHC diet.
  - **Bempedoic Acid** Group: HFHC diet supplemented with **bempedoic acid** (e.g., 3, 10, or 30 mg/kg body weight/day).<sup>[7][13]</sup> The drug can be incorporated directly into the diet chow by the manufacturer or administered daily via oral gavage.
- Treatment Duration: Maintain mice on their respective diets for 12-16 weeks.<sup>[7]</sup> Monitor body weight and food intake weekly.
- Euthanasia and Sample Collection: At the end of the treatment period, fast mice overnight (approx. 12-16 hours). Euthanize mice using an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture, and perfuse the vascular system with phosphate-buffered saline (PBS) before dissecting the aorta and liver.

### Protocol 2: Plasma Lipid Profile Analysis

- Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
- Lipid Measurement: Determine the concentrations of total cholesterol, triglycerides, and HDL-cholesterol in the plasma using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

- **LDL-C Calculation:** Calculate LDL-cholesterol concentration using the Friedewald formula (if triglycerides are <400 mg/dL):  $\text{LDL-C} = \text{Total Cholesterol} - \text{HDL-C} - (\text{Triglycerides} / 5)$ .

### Protocol 3: Quantification of Aortic Atherosclerosis

This protocol describes two complementary methods: en face analysis of the entire aorta and cross-sectional analysis of the aortic sinus.[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### A. En Face Aortic Lesion Analysis

- **Aorta Dissection:** Following perfusion with PBS, carefully dissect the entire aorta from the heart to the iliac bifurcation.[\[14\]](#) Remove the adventitial fat and connective tissue under a dissecting microscope.[\[17\]](#)
- **Preparation:** Cut the aorta open longitudinally, from the aortic arch to the bifurcation, and pin it flat, lumen side up, on a dark surface (e.g., black wax).[\[14\]](#)[\[18\]](#)
- **Staining:** Stain the aorta with a lipid-staining dye, such as Oil Red O or Sudan IV, to visualize atherosclerotic plaques.[\[14\]](#)
  - Rinse with 70% ethanol.
  - Immerse in Oil Red O solution for 15-20 minutes.
  - Destain briefly in 80% ethanol and rinse with water.[\[14\]](#)
- **Imaging and Quantification:** Capture a high-resolution image of the pinned aorta. Use image analysis software (e.g., ImageJ, Image-Pro Plus) to measure the total surface area of the aorta and the total area of the stained lesions.[\[18\]](#) Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.[\[19\]](#)

#### B. Aortic Sinus Lesion Analysis

- **Tissue Processing:** After dissection, fix the upper portion of the heart and aortic root in 4% paraformaldehyde or 10% neutral buffered formalin.[\[18\]](#)[\[20\]](#) Embed the tissue in OCT compound for cryosectioning.

- **Sectioning:** Cut serial cross-sections (e.g., 10-12  $\mu\text{m}$  thick) through the aortic sinus region, where the three aortic valve leaflets are visible.[\[20\]](#) Collect sections on microscope slides.
- **Staining:** Stain the sections with Oil Red O to identify neutral lipids within the plaques and counterstain with hematoxylin to visualize cell nuclei.[\[10\]](#)[\[20\]](#)
- **Imaging and Quantification:** Acquire images of multiple sections from each mouse. Use image analysis software to measure the lesion area in each section. The average lesion area from several sections is typically reported per animal.[\[20\]](#)

#### Protocol 4: Western Blot Analysis for Protein Expression

- **Tissue Homogenization:** Homogenize snap-frozen liver tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Extraction:** Centrifuge the homogenates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-40  $\mu\text{g}$ ) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  - Incubate the membrane with primary antibodies against target proteins (e.g., LDLR, ACLY, phosphorylated-AMPK, total-AMPK, and a loading control like  $\beta$ -actin or GAPDH) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize the expression of target proteins to the loading control.

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